molecular formula C21H26FN3OS B2924351 4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 690962-20-0

4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No.: B2924351
CAS No.: 690962-20-0
M. Wt: 387.52
InChI Key: FDYKZYSCFUVPRI-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a heterocyclic compound featuring:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophen core, a partially saturated bicyclic system with sulfur incorporation.

Properties

IUPAC Name

4-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3OS/c1-24-10-12-25(13-11-24)14-18-17-4-2-3-5-19(17)27-21(18)23-20(26)15-6-8-16(22)9-7-15/h6-9H,2-5,10-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYKZYSCFUVPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, particularly its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including a fluoro-substituted benzene ring and a methylpiperazine moiety. Its IUPAC name is 4-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide. The molecular formula is C20H24FN3OSC_{20}H_{24}FN_{3}OS with a molecular weight of 373.48 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : It has shown promising results against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
  • Neuropharmacological Effects : The compound has been evaluated for its effects on dopamine receptors, particularly as a potential D3 receptor agonist, which could have implications for treating neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve receptor binding affinity.
  • Piperazine Ring : Modifications to the piperazine moiety can significantly alter the compound's pharmacological profile.
  • Benzo[b]thiophene Core : This structural element is associated with various bioactivities and may contribute to the compound's overall efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antitumor Efficacy : A study demonstrated that derivatives of benzo[b]thiophene exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to this core structure can enhance antitumor effects .
  • Dopamine Receptor Agonism : Research on related compounds indicated that specific substitutions could lead to selective activation of D3 dopamine receptors without affecting D2 receptors, which is beneficial for minimizing side effects associated with broader receptor activation .
  • Antimicrobial Activity : In vitro evaluations revealed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity
AntimicrobialEffective against bacterial strains
NeuropharmacologicalD3 receptor agonism

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. The specific compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

2. Neurological Disorders
The piperazine moiety present in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This makes them candidates for further exploration in the treatment of conditions such as depression and anxiety disorders .

3. G Protein-Coupled Receptor Modulation
The compound's ability to interact with G protein-coupled receptors (GPCRs) positions it as a valuable tool in pharmacological research. GPCRs are critical targets for drug development due to their role in numerous physiological processes. The modulation of these receptors can lead to significant therapeutic effects, making this compound a candidate for further investigation in drug discovery programs .

Biological Studies

1. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the structure of 4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide and its biological activity is crucial for optimizing its therapeutic potential. SAR studies can reveal how modifications to the chemical structure influence its efficacy and selectivity towards specific biological targets .

2. In Vitro Characterization
In vitro studies assessing the pharmacokinetics and pharmacodynamics of this compound are essential for determining its suitability as a drug candidate. These studies typically involve evaluating absorption, distribution, metabolism, and excretion (ADME) properties alongside toxicity assessments .

Case Studies

1. Cancer Cell Line Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiophene and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications to the benzamide structure enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .

2. Neuropharmacological Research
A study published in Pharmacology Biochemistry and Behavior explored the effects of piperazine derivatives on serotonin receptor modulation. The findings suggested that compounds similar to 4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide could serve as effective antidepressants due to their ability to enhance serotonin signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • The target compound’s tetrahydrobenzo[b]thiophen core distinguishes it from the dihydrothienylidene system in and the triazole in . Saturation in the thiophene ring may enhance conformational rigidity compared to unsaturated analogs.
  • Fluorination patterns vary: the target compound’s 4-fluoro benzamide contrasts with the 2-fluoro phenyl group in , which may influence electronic properties and binding interactions.

Spectroscopic and Tautomeric Behavior

Table 2: Spectral Signatures and Tautomerism
Compound Class/ID IR Bands (cm⁻¹) Tautomeric Behavior NMR Confirmation
Hydrazinecarbothioamides [4–6] C=S (1243–1258), C=O (1663–1682), NH (3150–3319) Not applicable Hydrazide NH and thioamide protons observed
Triazole-thiones [7–9] C=S (1247–1255), NH (3278–3414) Exist as thione tautomers (no S-H band) Absence of C=O signals confirms cyclization
Target Compound (inferred) Likely C=O (~1680), NH (~3300) No tautomerism expected Piperazine CH₂ and benzamide aromatic protons

Key Observations :

  • The absence of C=O bands in triazole-thiones confirms cyclization, whereas the target compound retains a benzamide carbonyl, detectable via IR and NMR.
  • Thione tautomerism in triazole derivatives contrasts with the rigid, non-tautomeric structure of the target compound, which lacks sulfur-hydrogen bonds.

Functional Group Impact on Physicochemical Properties

Table 3: Substituent Effects on Properties
Substituent/Group Role in Target Compound Comparison with Analogs
4-Fluorobenzamide Enhances metabolic stability Similar to 2-fluorophenyl in but with distinct electronic effects
4-Methylpiperazinylmethyl Improves solubility via basic nitrogen Absent in triazole-thiones ; replaced by sulfonyl groups
Tetrahydrobenzo[b]thiophen core Balances rigidity and lipophilicity More saturated than dihydrothienylidene in

Key Observations :

  • The 4-methylpiperazine group likely confers better aqueous solubility compared to sulfonyl-containing triazole derivatives .
  • Fluorine placement (para vs. ortho) in benzamide vs. dihydrothienylidene analogs may alter dipole moments and π-π stacking efficiency.

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